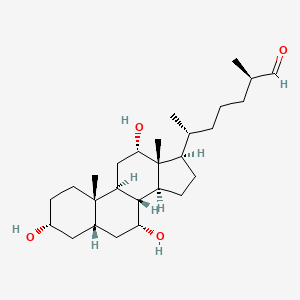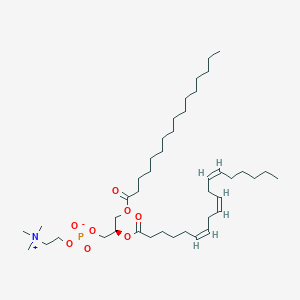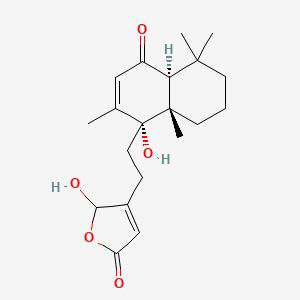
Gliocladic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gliocladic acid is a p-menthane monoterpenoid.
Gliocladic acid is a natural product found in Trichoderma virens with data available.
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
Gliocladic acid, initially identified as a minor component in the fermentation broths of certain fungi, displays notable antitumor properties. Its molecular composition and structure have been detailed, contributing to its recognition as a significant compound in cancer research (Itoh, Takahashi, & Arai, 1982).
Antibacterial and Cytotoxic Properties
Research on the Australian termite nest-derived fungus Trichoderma virens revealed gliocladic acid along with its acetylated analogues. These compounds were evaluated for their antibacterial and cytotoxic properties, highlighting the potential of gliocladic acid in addressing bacterial infections and cancer (Jiao et al., 2019).
Antimicrobial Volatile Compounds
An endophytic Gliocladium species, isolated from Eucryphia cordifolia, produces a mixture of volatile organic compounds including gliocladic acid. These compounds exhibit lethal effects against certain plant pathogenic fungi, suggesting the role of gliocladic acid in plant protection and pest control (Stinson et al., 2003).
Bioactive Compounds Production
The biocontrol fungus Gliocladium virens is known for producing various secondary metabolites, including gliocladic acid. These compounds possess significant bioactivity, such as inhibiting the growth of harmful fungi and bacteria, demonstrating the potential of gliocladic acid in agricultural and environmental applications (Lumsden et al., 1992).
Peptide Synthesis and Iron Acquisition
Gliocladium virens, synonymous with Trichoderma virens, utilizes peptide metabolites like gliocladic acid for various functions, including iron acquisition. This indicates the role of gliocladic acid in microbial nutrient uptake and metabolism, which could be crucial in understanding microbial ecology and interactions (Wilhite, Lumsden, & Straney, 2001).
Eigenschaften
Produktname |
Gliocladic acid |
|---|---|
Molekularformel |
C14H22O4 |
Molekulargewicht |
254.32 g/mol |
IUPAC-Name |
(E)-2-(hydroxymethyl)-3-[(1R,6R)-3-(hydroxymethyl)-6-propan-2-ylcyclohex-2-en-1-yl]prop-2-enoic acid |
InChI |
InChI=1S/C14H22O4/c1-9(2)13-4-3-10(7-15)5-11(13)6-12(8-16)14(17)18/h5-6,9,11,13,15-16H,3-4,7-8H2,1-2H3,(H,17,18)/b12-6+/t11-,13-/m1/s1 |
InChI-Schlüssel |
SLVSUVFUFJKMCV-URFGDBDFSA-N |
Isomerische SMILES |
CC(C)[C@H]1CCC(=C[C@@H]1/C=C(\CO)/C(=O)O)CO |
Kanonische SMILES |
CC(C)C1CCC(=CC1C=C(CO)C(=O)O)CO |
Synonyme |
gliocladic acid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Phenyl-1-[1,2,4]triazol-1-yl-butan-2-one](/img/structure/B1265252.png)
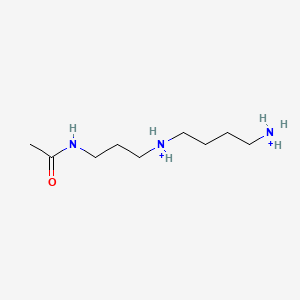
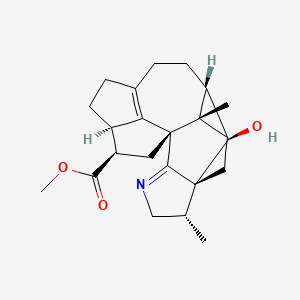
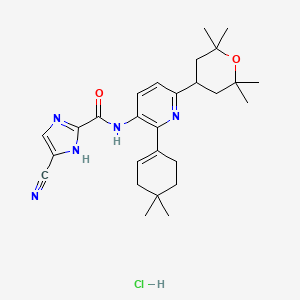
![[(E)-[(3-bromophenyl)(3-hydroxyphenyl)methylidene]amino]thiourea](/img/structure/B1265260.png)
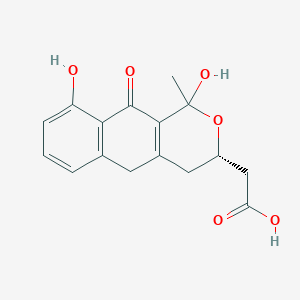
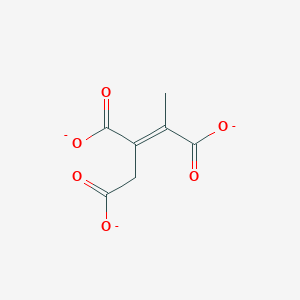
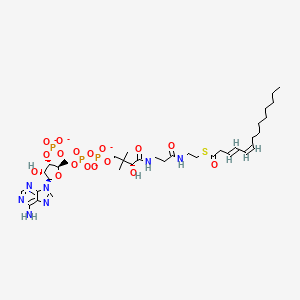
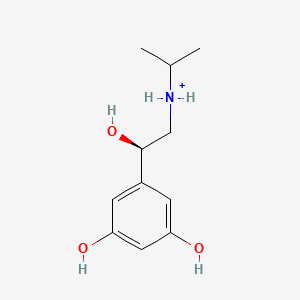
![4-[5-[2-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl]benzoic acid](/img/structure/B1265268.png)
![Methyl 2-[(tert-butoxycarbonyl)amino]-3-(2-phenoxy-6-quinolinyl)-2-propenoate](/img/structure/B1265270.png)
